molecular formula C15H19N5O B246620 N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea

N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea

Cat. No. B246620
M. Wt: 285.34 g/mol
InChI Key: LIHNKNSWWYOPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are transcriptional regulators that play a crucial role in gene expression and are involved in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea inhibits the BET family of proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones. By inhibiting BET proteins, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea disrupts the transcriptional regulation of genes involved in cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to have various biochemical and physiological effects. In cancer cells, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. Inflammation is also reduced by N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea through the inhibition of pro-inflammatory cytokines. In a mouse model of heart failure, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea improves cardiac function by reducing fibrosis and hypertrophy.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for BET proteins. N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also shown good pharmacokinetic properties, making it a potential candidate for in vivo studies. However, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has limitations, including its solubility and stability, which may affect its efficacy in experiments.

Future Directions

There are several future directions for the study of N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One potential direction is to investigate its efficacy in combination with other therapeutic agents in the treatment of cancer and inflammation. Another direction is to study the effects of N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea on non-cancerous cells and tissues to determine its potential toxicity. Furthermore, the development of more potent and selective BET inhibitors could lead to the discovery of more effective therapeutic agents for various diseases.

Synthesis Methods

N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with cyclopentanone to form N-cyclopentyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline. This intermediate is then reacted with urea to form N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea.

Scientific Research Applications

N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma. N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to improve cardiac function in a mouse model of heart failure.

properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

1-cyclopentyl-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea

InChI

InChI=1S/C15H19N5O/c21-15(18-13-3-1-2-4-13)19-14-7-5-12(6-8-14)9-20-11-16-10-17-20/h5-8,10-11,13H,1-4,9H2,(H2,18,19,21)

InChI Key

LIHNKNSWWYOPRQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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